molecular formula C22H27N3O3 B4177356 N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide

N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide

Cat. No.: B4177356
M. Wt: 381.5 g/mol
InChI Key: CBFCBZUEMDVWDC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a cyclohexyl group, a methyl group, a nitro group, and a phenylethylamine moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide typically involves multiple steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with cyclohexylamine and methylamine under controlled conditions to form the desired amide.

    Reductive Amination:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenylethylamine moieties.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted benzamides and derivatives with modified functional groups.

Scientific Research Applications

N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methylbenzamide
  • N-methyl-5-nitro-2-[(2-phenylethyl)amino]benzamide
  • N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide

Uniqueness

N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide is unique due to the combination of its cyclohexyl, methyl, nitro, and phenylethylamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-N-methyl-5-nitro-2-(2-phenylethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-24(18-10-6-3-7-11-18)22(26)20-16-19(25(27)28)12-13-21(20)23-15-14-17-8-4-2-5-9-17/h2,4-5,8-9,12-13,16,18,23H,3,6-7,10-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCBZUEMDVWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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